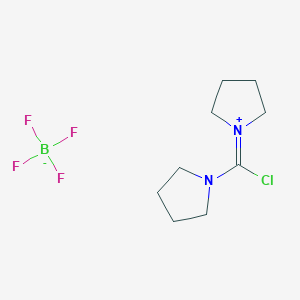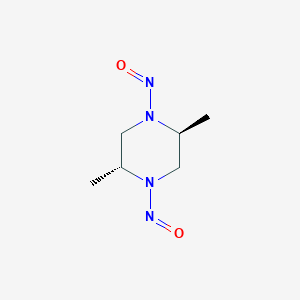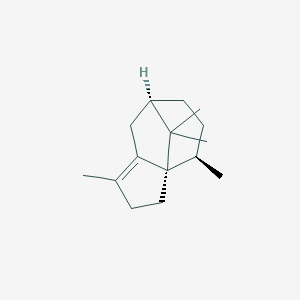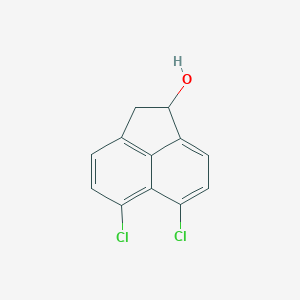
5,6-Dichloro-1-acenaphthenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its use as a reactant in the synthesis of annulated polycyclic aromatic hydrocarbons. It has a molecular formula of C12H8Cl2O and a molecular weight of 239.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthene followed by a reduction process. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride . The reaction is carried out under controlled temperatures to ensure the selective chlorination at the 5 and 6 positions of the acenaphthene ring.
Industrial Production Methods
In industrial settings, the production of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol may involve large-scale chlorination reactors where acenaphthene is continuously fed and chlorinated. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to acenaphthene derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted acenaphthene derivatives and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol has been studied for its potential biological activity and applications in various fields:
Chemistry: Used as a building block in the synthesis of complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential as a polyploidizing agent in plant studies.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol exerts its effects is primarily through its interaction with molecular targets in biological systems. The chlorinated aromatic structure allows it to interact with various enzymes and receptors, potentially leading to alterations in cellular pathways. detailed studies on its specific molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloroacenaphthene: A closely related compound with similar chlorinated aromatic structure.
1,2-Dihydroacenaphthylen-1-ol: Another derivative of acenaphthene with different substitution patterns.
Uniqueness
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to act as a reactant in the synthesis of complex polycyclic aromatic hydrocarbons sets it apart from other similar compounds.
Properties
IUPAC Name |
5,6-dichloro-1,2-dihydroacenaphthylen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10,15H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOELMYUQQKPMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
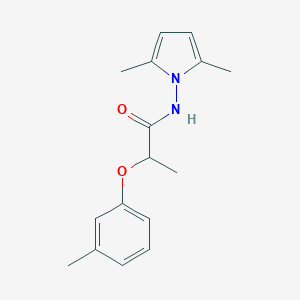
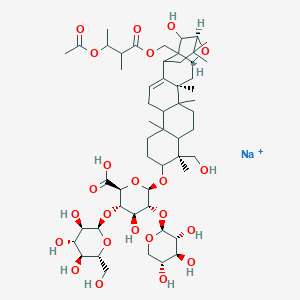
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)


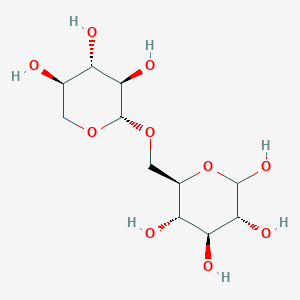
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
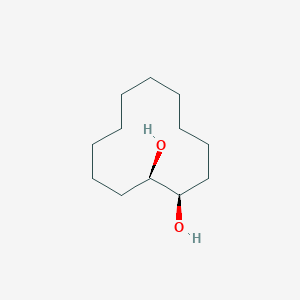
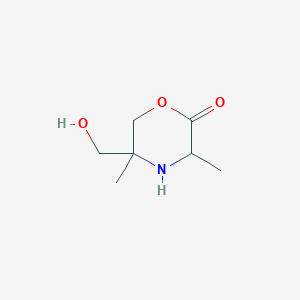
![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
